Cas no 2060040-33-5 (propyl (chloromethyl)(ethyl)phosphinate)

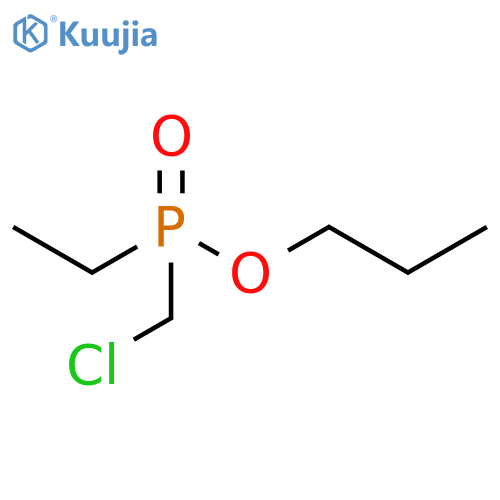

2060040-33-5 structure

商品名:propyl (chloromethyl)(ethyl)phosphinate

CAS番号:2060040-33-5

MF:C6H14ClO2P

メガワット:184.600922107697

MDL:MFCD30477198

CID:5153965

PubChem ID:137701907

propyl (chloromethyl)(ethyl)phosphinate 化学的及び物理的性質

名前と識別子

-

- Phosphinic acid, P-(chloromethyl)-P-ethyl-, propyl ester

- propyl (chloromethyl)(ethyl)phosphinate

-

- MDL: MFCD30477198

- インチ: 1S/C6H14ClO2P/c1-3-5-9-10(8,4-2)6-7/h3-6H2,1-2H3

- InChIKey: ZKJKHKVTHXEZLS-UHFFFAOYSA-N

- ほほえんだ: P(CCl)(CC)(OCCC)=O

propyl (chloromethyl)(ethyl)phosphinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-319554-0.05g |

propyl (chloromethyl)(ethyl)phosphinate |

2060040-33-5 | 0.05g |

$1261.0 | 2023-09-05 | ||

| Enamine | EN300-319554-5g |

propyl (chloromethyl)(ethyl)phosphinate |

2060040-33-5 | 5g |

$4349.0 | 2023-09-05 | ||

| Enamine | EN300-319554-2.5g |

propyl (chloromethyl)(ethyl)phosphinate |

2060040-33-5 | 2.5g |

$2940.0 | 2023-09-05 | ||

| Enamine | EN300-319554-1.0g |

propyl (chloromethyl)(ethyl)phosphinate |

2060040-33-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-319554-10g |

propyl (chloromethyl)(ethyl)phosphinate |

2060040-33-5 | 10g |

$6450.0 | 2023-09-05 | ||

| Enamine | EN300-319554-5.0g |

propyl (chloromethyl)(ethyl)phosphinate |

2060040-33-5 | 5.0g |

$4349.0 | 2023-02-24 | ||

| Enamine | EN300-319554-0.5g |

propyl (chloromethyl)(ethyl)phosphinate |

2060040-33-5 | 0.5g |

$1440.0 | 2023-09-05 | ||

| Enamine | EN300-319554-0.1g |

propyl (chloromethyl)(ethyl)phosphinate |

2060040-33-5 | 0.1g |

$1320.0 | 2023-09-05 | ||

| Enamine | EN300-319554-10.0g |

propyl (chloromethyl)(ethyl)phosphinate |

2060040-33-5 | 10.0g |

$6450.0 | 2023-02-24 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01031166-1g |

Propyl (chloromethyl)(ethyl)phosphinate |

2060040-33-5 | 95% | 1g |

¥7441.0 | 2023-03-11 |

propyl (chloromethyl)(ethyl)phosphinate 関連文献

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

2060040-33-5 (propyl (chloromethyl)(ethyl)phosphinate) 関連製品

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量